2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline is an organic compound with the molecular formula C13H9ClF3NO. It is a derivative of aniline, where the aniline moiety is substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline typically involves the following steps :
Acylation Reaction: 3-fluoro-4-aminophenol reacts with an organic acid anhydride to form 3-fluoro-4-acetyl amino phenol.
Condensation Reaction: The 3-fluoro-4-acetyl amino phenol undergoes condensation with 3,4-dichloro trifluoromethyl benzene in a polar solvent in the presence of an alkaline compound to form 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) acetanilide.
Acidolysis and Alkali Neutralization: The 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) acetanilide is then subjected to acidolysis and alkali neutralization to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves mild reaction conditions, simple technological operations, and cost-effective raw materials, making it suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce corresponding quinones.
Scientific Research Applications
2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: A closely related compound with similar chemical properties.
4-Chloro-2-(trifluoromethyl)aniline: Another similar compound with slight differences in the position of the substituents.
Uniqueness
2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline is unique due to the presence of both the chloro and trifluoromethyl groups on the phenoxy ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H9ClF3NO |
---|---|
Molecular Weight |
287.66 g/mol |
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-7-8(13(15,16)17)5-6-11(9)19-12-4-2-1-3-10(12)18/h1-7H,18H2 |
InChI Key |
NQNSEWJNYQMMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.